molecular formula C13H13N3O4S2 B2504185 Ethyl 2-(2-(3-(furan-2-carbonyl)thioureido)thiazol-4-yl)acetate CAS No. 327972-56-5

Ethyl 2-(2-(3-(furan-2-carbonyl)thioureido)thiazol-4-yl)acetate

Cat. No.: B2504185
CAS No.: 327972-56-5
M. Wt: 339.38
InChI Key: LSLPISGHKALPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(3-(furan-2-carbonyl)thioureido)thiazol-4-yl)acetate is a thiazole-based heterocyclic compound with a molecular formula of C₁₂H₁₂N₂O₄S and a molecular weight of 280.30 g/mol . Its IUPAC name, Ethyl (2-(2-furoylamino)-1,3-thiazol-4-yl)acetate, reflects its structural features: a thiazole core substituted with a furan-2-carbonylthiourea group at position 2 and an ethyl acetate moiety at position 2. The compound is synthesized via condensation reactions involving hydrazinecarbothioamide derivatives and acylating agents like furan-2-carbonyl chloride . Its structural complexity and hybrid pharmacophore make it a candidate for biological activity studies, particularly in anticancer and antimicrobial research.

Properties

IUPAC Name

ethyl 2-[2-(furan-2-carbonylcarbamothioylamino)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S2/c1-2-19-10(17)6-8-7-22-13(14-8)16-12(21)15-11(18)9-4-3-5-20-9/h3-5,7H,2,6H2,1H3,(H2,14,15,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLPISGHKALPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Synthetic Routes

Alternative pathways for synthesizing Ethyl 2-(2-(3-(furan-2-carbonyl)thioureido)thiazol-4-yl)acetate were evaluated to optimize efficiency and yield:

Parameter Method A (Thiourea Cyclization) Method B (α-Oxothioamide Route)
Starting Materials Ethyl 4-chloroacetoacetate α-Oxothioamide, α-bromoketone
Reaction Time 2 hours 1 hour
Yield 80% 93%
Regioselectivity High Moderate

Method A, while slower, offers superior regioselectivity for thiazole formation, making it preferable for research-scale synthesis. Method B, though higher-yielding, requires stringent temperature control to avoid byproducts.

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis necessitates modifications for cost-effectiveness and safety:

  • Continuous Flow Reactors : Replacing batch reactors with continuous systems enhances yield consistency (e.g., 95% purity) and reduces reaction times by 40%.
  • Solvent Recycling : Ethanol and DMF are recovered via distillation, lowering production costs by 30%.
  • Catalyst Optimization : Triethylamine, used in stoichiometric amounts in lab protocols, is replaced with recyclable solid-supported bases (e.g., Amberlyst A-21) to minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the furan ring, converting it to a hydroxyl group.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, leading to various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxylated furan derivatives.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, Ethyl 2-(2-(3-(furan-2-carbonyl)thioureido)thiazol-4-yl)acetate serves as a building block for more complex heterocyclic compounds. Its unique structure facilitates the development of new derivatives that may exhibit enhanced properties or activities.

Biology

The compound has been investigated for its potential antibacterial , antifungal , and antiviral activities. Research indicates that derivatives of this compound can disrupt cellular functions by interacting with various enzymes and receptors. Some notable findings include:

  • Anticancer Activity : Studies have shown that certain derivatives exhibit cytotoxic effects against multiple cancer cell lines, including hepatocellular carcinoma and breast cancer cells .
  • Antileishmanial Potential : Thiourea-based derivatives have been reported to possess activity against Leishmania parasites, highlighting their potential in treating neglected tropical diseases .

Medicine

In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent . Its mechanism of action may involve:

  • Inhibition of DNA synthesis.
  • Disruption of cell membrane integrity.
  • Induction of apoptosis in cancer cells .

Case Studies

  • Anticancer Activity Study : A series of experiments evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines. Results indicated significant inhibition of cell proliferation, particularly against hepatocellular carcinoma cells, suggesting its potential as a lead compound for anticancer drug development .
  • Antileishmanial Activity Assessment : Research demonstrated that thiourea-based derivatives showed effective inhibition against Leishmania parasites in vitro. The study highlights the necessity for further exploration into its therapeutic potential for treating leishmaniasis .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(3-(furan-2-carbonyl)thioureido)thiazol-4-yl)acetate is not fully understood but is believed to involve multiple pathways:

    Molecular Targets: The compound may interact with various enzymes and receptors, disrupting normal cellular functions.

    Pathways Involved: Potential pathways include inhibition of DNA synthesis, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate

  • Molecular Formula : C₁₃H₁₃N₃O₃S₃
  • Key Differences : Replaces the furan ring with a thiophene group.
  • Physical Properties: Higher density (1.48 g/cm³ vs. ~1.3 g/cm³ for furan analogues) and molar mass (355.46 g/mol) . Biological Relevance: Thiophene derivatives often exhibit improved metabolic stability in drug design .

Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate

  • Molecular Formula: C₁₃H₁₃NO₃S
  • Key Differences : Substitutes the thioureido-furan group with a 4-hydroxyphenyl moiety.
  • Impact: Polarity: The phenolic –OH group increases hydrophilicity (PSA: ~80 Ų vs. ~100 Ų for the target compound) . Activity: Phenyl-substituted thiazoles are associated with aromatase inhibition and anticancer activity .

Ethyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate

  • Molecular Formula : C₉H₁₂N₂O₃S
  • Key Differences : Replaces the thioureido-furan group with a simpler acetamido substituent.
  • Impact :
    • Synthetic Accessibility : Easier to synthesize due to fewer steric and electronic complexities .
    • Bioactivity : Acetamido derivatives are common intermediates but generally show lower antiviral potency compared to thioureido analogues (e.g., EC₅₀ > 10 µM vs. 2.68 µM for benzisothiazolone derivatives) .

Pharmacological Activity Comparison

Compound Key Structural Feature Biological Activity (EC₅₀/IC₅₀) Reference
Target Compound Furan-2-carbonylthiourea Anticancer (under investigation)
Ethyl 2-(2-(3-oxobenzo[d]isothiazol-2-yl)thiazol-4-yl)acetate Benzisothiazolone Antiviral (EC₅₀ = 2.68 µM)
Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate 4-Methoxyphenyl Aromatase inhibition (IC₅₀ ~1 µM)
Ethyl 2-(2-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate Thiophene Not reported (predicted enhanced stability)

Physicochemical Properties

Property Target Compound Thiophene Analogue 4-Hydroxyphenyl Analogue
Molecular Weight (g/mol) 280.30 355.46 263.31
Density (g/cm³) ~1.3* 1.48 1.25*
pKa ~7.1 7.14 8.2 (phenolic –OH)
LogP 1.8 (predicted) 2.3 1.5

*Estimated based on structural analogues.

Biological Activity

Ethyl 2-(2-(3-(furan-2-carbonyl)thioureido)thiazol-4-yl)acetate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, examining its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring , a furan ring , and a thiourea moiety , contributing to its diverse biological properties. The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : Reacting α-haloketones with thiourea under reflux conditions in ethanol.
  • Introduction of the Furan Ring : Acylation with furan-2-carbonyl chloride in the presence of a base.
  • Formation of the Thiourea Moiety : Reaction with ammonium thiocyanate.
  • Esterification : Finalizing with ethyl bromoacetate under basic conditions.

This multi-step synthesis allows for the creation of a compound that exhibits unique chemical reactivity and biological activity .

Antimicrobial Properties

This compound has been investigated for its antimicrobial efficacy against various pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) observed in studies:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus15.6
Escherichia coli31.25
Candida albicans62.5
Cryptococcus neoformans125

In vitro studies have shown that this compound exhibits significant antibacterial and antifungal activities, particularly against resistant strains such as Staphylococcus aureus and Candida albicans .

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties. In a study evaluating its effects on inflammatory markers, the compound was found to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell cultures, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The compound's anticancer potential has also been explored. Preliminary results indicate that it may induce apoptosis in cancer cell lines through mechanisms involving DNA synthesis inhibition and disruption of cell membrane integrity. The following table summarizes findings from relevant studies:

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical cancer)10
MCF-7 (breast cancer)12
A549 (lung cancer)8

These findings highlight the compound's potential as a lead candidate for further development in cancer therapeutics.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with various molecular targets, including:

  • Enzymes : Inhibition of key enzymes involved in cellular metabolism.
  • Receptors : Modulation of receptor activity that may alter cellular signaling pathways.
  • Cell Membranes : Disruption of membrane integrity leading to cell death.

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Antimicrobial Resistance Study : A study evaluated the efficacy of this compound against multidrug-resistant bacterial strains, demonstrating lower MIC values compared to conventional antibiotics like ciprofloxacin .
  • Inhibition of Biofilm Formation : Another study showed that this compound effectively inhibited biofilm formation by Staphylococcus aureus, which is crucial for treating chronic infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(2-(3-(furan-2-carbonyl)thioureido)thiazol-4-yl)acetate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with thiazole intermediates. For example, a similar compound (Ethyl 2-(aryl)-thiazole-4-yl-acetate) was synthesized by refluxing benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in absolute ethanol . Key intermediates are purified via ether extraction and sodium sulfate drying. Characterization employs NMR, IR spectroscopy , and elemental analysis (microanalysis within 0.4% theoretical values) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns protons and carbons in the thiazole, furan, and thioureido groups. For example, thiazole ring protons resonate at δ 6.8–7.5 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, thioureido N-H at ~3300 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., similar thiazole derivatives show [M+H]+ peaks matching theoretical values) .

Q. What preliminary biological activities have been reported for structurally analogous thiazole derivatives?

  • Methodological Answer : Analogous compounds exhibit antifungal , anticancer , and enzyme-inhibitory activities. For instance, Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate demonstrated cytotoxicity against cancer cell lines via enzyme inhibition (e.g., COX-2) using in vitro assays like MTT and Western blotting . Researchers should replicate these assays with appropriate controls (e.g., IC50 determination, dose-response curves).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Temperature Control : Reflux in ethanol at 78°C for 1–3 hours maximizes intermediate formation .
  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps, as seen in similar syntheses .
  • Purification : Silica gel chromatography with ethyl acetate/petroleum ether (10:80:1 v/v/v) resolves side products .
  • Yield Tracking : Monitor via TLC and HPLC to identify bottlenecks (e.g., thioureido coupling efficiency <70% may require excess furan-2-carbonyl chloride) .

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer : Contradictions often arise from assay variability. For example, inconsistent cytotoxicity results may stem from:

  • Cell Line Specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) .
  • Solvent Effects : DMSO concentrations >0.1% can artifactually inhibit cell growth .
  • Target Validation : Use siRNA knockdown or CRISPR to confirm target engagement (e.g., COX-2 vs. off-target kinases) .

Q. What computational tools are suitable for studying the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., furan carbonyl interactions with catalytic lysine residues) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine vs. trifluoromethyl groups) with activity using MOE or RDKit .

Q. How does the compound’s crystallographic data inform its reactivity and stability?

  • Methodological Answer : X-ray crystallography (e.g., using SHELXL ) reveals:

  • Conformational Rigidity : Thiazole and furan rings often form dihedral angles >75°, reducing steric strain .
  • Hydrogen Bonding : N–H⋯O interactions stabilize the crystal lattice, suggesting solubility challenges in nonpolar solvents .
  • Thermal Stability : TGA/DSC data (not explicitly reported) should be collected to guide storage conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.